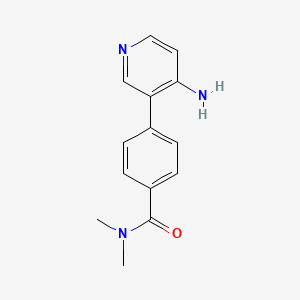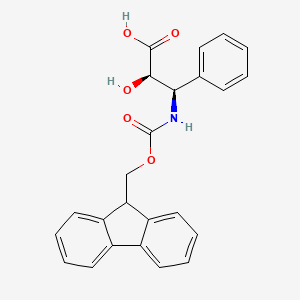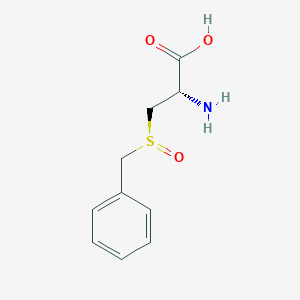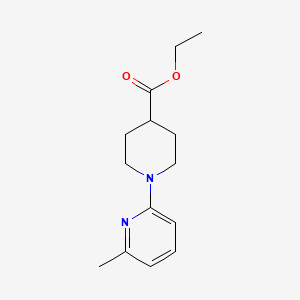
4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide
説明
4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide, commonly known as ADP, is a chemical compound with a molecular formula of C15H17N3O. It is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. ADP has been extensively studied for its potential applications in cancer therapy and other diseases.
作用機序
ADP works by inhibiting the enzyme 4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide, which plays a crucial role in DNA repair. 4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide is activated in response to DNA damage and catalyzes the transfer of ADP-ribose units from NAD+ to target proteins, including itself. This process leads to the recruitment of DNA repair enzymes to the site of damage and the repair of the DNA strand breaks. By inhibiting 4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide, ADP prevents the repair of DNA damage and promotes cell death in cancer cells.
Biochemical and Physiological Effects:
ADP has been shown to have a variety of biochemical and physiological effects. In cancer cells, ADP induces cell death by inhibiting DNA repair and promoting the accumulation of DNA damage. In normal cells, ADP has been shown to have neuroprotective effects by reducing oxidative stress and protecting neurons from damage. ADP has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
ADP has several advantages for lab experiments. It is a potent and selective inhibitor of 4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide, which makes it a useful tool for studying the role of 4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide in DNA repair and other cellular processes. ADP is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of ADP is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on ADP. One area of interest is the development of new ADP analogs with improved solubility and potency. Another area of interest is the investigation of ADP in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to understand the long-term effects of ADP on normal cells and to identify potential side effects. Finally, the potential use of ADP in clinical trials for the treatment of cancer and neurodegenerative diseases should be explored.
科学的研究の応用
ADP has been extensively studied for its potential applications in cancer therapy, neurodegenerative diseases, and other disorders. In cancer therapy, ADP has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting the repair of DNA damage in cancer cells. This leads to increased cell death and reduced tumor growth. ADP has also been investigated for its potential use in combination with other 4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide inhibitors for the treatment of cancer.
In neurodegenerative diseases, ADP has shown promise in the treatment of Alzheimer's disease and Parkinson's disease. ADP has been shown to protect neurons from oxidative stress and reduce the accumulation of toxic proteins in the brain. ADP has also been investigated for its potential use in the treatment of stroke and traumatic brain injury.
特性
IUPAC Name |
4-(4-aminopyridin-3-yl)-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17(2)14(18)11-5-3-10(4-6-11)12-9-16-8-7-13(12)15/h3-9H,1-2H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUJTOCXKLIWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=C(C=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653841 | |
| Record name | 4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide | |
CAS RN |
1125429-67-5 | |
| Record name | 4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[2-(3-Formyl-indol-1-yl)-acetylamino]-benzoic acid](/img/structure/B1498799.png)







